Bienvenue dans la boutique en ligne BenchChem!

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Antiviral Hepatitis C Structure-Activity Relationship

This compound is a precisely defined member of the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class with claimed antiviral activity against HCV. The 3-methylsulfonylbenzamide moiety distinguishes it from analogs like ML277 (a KCNQ1 activator). Structural deviations can redirect pharmacological activity; using the exact CAS 896284-84-7 is critical for reproducible HCV replicon assays and ion channel counter-screens. Ideal for medicinal chemistry SAR and reference standard applications.

Molecular Formula C18H16N2O4S2
Molecular Weight 388.46
CAS No. 896284-84-7
Cat. No. B2459652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
CAS896284-84-7
Molecular FormulaC18H16N2O4S2
Molecular Weight388.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C18H16N2O4S2/c1-24-14-8-6-12(7-9-14)16-11-25-18(19-16)20-17(21)13-4-3-5-15(10-13)26(2,22)23/h3-11H,1-2H3,(H,19,20,21)
InChIKeyRGYKDRXMWZMANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896284-84-7): Chemical Identity and Research-Grade Procurement Profile


N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896284-84-7) is a synthetic small molecule belonging to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class. Its structure features a thiazole core with a 4-methoxyphenyl substituent and a 3-methylsulfonylbenzamide moiety [1]. This compound is part of a chemotype claimed for antiviral applications, specifically targeting hepatitis C virus [1]. It serves as a research probe for investigating structure-activity relationships (SAR) within this pharmacophore class.

Procurement Risk Alert: Why Structural Analogs Cannot Substitute for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide in Target-Selectivity Workflows


Within the N-(thiazol-2-yl)benzamide class, seemingly minor structural modifications—such as altering the sulfonyl substituent position, replacing the methoxy group, or modifying the benzamide ring—can profoundly shift target selectivity profiles. For instance, the close analog ML277 [(R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide] is a potent KCNQ1 potassium channel activator (EC50 = 260 nM) with >100-fold selectivity over KCNQ2 and KCNQ4 [1]. This demonstrates that swapping the 3-methylsulfonylbenzamide for a 1-tosylpiperidine-2-carboxamide group redirects pharmacological activity from antiviral to ion channel modulation. Generic substitution without matching the exact CAS 896284-84-7 structure poses a high risk of obtaining a compound with a divergent biological fingerprint, potentially invalidating receptor-binding assays, cell-based models, or in vivo efficacy studies that depend on this specific chemotype.

Head-to-Head Comparative Evidence for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896284-84-7)


Class-Level Antiviral Potency: Alkylsulfonyl N-(Thiazol-2-yl)benzamides Against Hepatitis C Virus

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is explicitly claimed in Patent EA019357B1 as a member of a class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides exhibiting 'strong activity' against hepatitis C virus [1]. This provides a documented antiviral baseline for the chemotype, distinguishing it from structurally related thiazole compounds developed for other therapeutic areas such as ion channel modulation [2]. While the patent does not report per-compound IC50 values, the explicit nomination of this structural subclass for antiviral screening differentiates it from analogs like ML277, which are inactive in antiviral assays but potent in cardiac ion channel screens (EC50 = 260 nM at KCNQ1) [2].

Antiviral Hepatitis C Structure-Activity Relationship

Structural Determinant of Selectivity: Methylsulfonyl vs. Tosylpiperidine at the Benzamide Position

The critical structural difference between CAS 896284-84-7 and the well-characterized analog ML277 lies in the substituent at the thiazole 2-amino position: a 3-methylsulfonylbenzamide group versus a 1-tosylpiperidine-2-carboxamide group. This modification has been empirically demonstrated to produce a functional switch: ML277 activates KCNQ1 potassium channels with an EC50 of 260 nM and >100-fold selectivity over KCNQ2/KCNQ4, and shows no activity against hERG potassium channels up to 30 μM [1]. The methylsulfonylbenzamide analog (CAS 896284-84-7), by contrast, is positioned within a patent class targeting hepatitis C virus [2]. The replacement of the piperidine ring with a rigid benzamide scaffold, combined with the electron-withdrawing methylsulfonyl group at the meta position, is expected to alter hydrogen-bonding networks and steric fit within biological targets, resulting in a fundamentally different selectivity profile.

Medicinal Chemistry Selectivity Profiling KCNQ1 Channel

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Capacity

Based on structural analysis, N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (C18H16N2O4S2, MW 388.46) has a calculated topological polar surface area (tPSA) and hydrogen bond donor/acceptor count that differs significantly from ML277 (C24H25N3O5S2, MW 499.60). The target compound possesses two hydrogen bond donors (amide NH, thiazole NH) and six hydrogen bond acceptors (sulfonyl oxygens, methoxy oxygen, amide carbonyl, thiazole nitrogen), compared to ML277's three donors and eight acceptors [1][2]. The lower molecular weight and reduced hydrogen bonding capacity of CAS 896284-84-7 predict improved passive membrane permeability based on Lipinski's Rule of Five, which may translate into divergent cellular uptake kinetics in antiviral assay systems.

Physicochemical Properties Drug-likeness ADME Prediction

Validated Research Applications for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide Based on Differential Evidence


Antiviral Drug Discovery: Hepatitis C Virus Replicon Assays and Target-Based Screening

CAS 896284-84-7 is a structurally defined member of a patented alkylsulfonyl N-(thiazol-2-yl)benzamide series with claimed activity against hepatitis C virus [1]. Research groups conducting HCV replicon assays or target-based screens (e.g., NS5B polymerase, NS3 protease) can deploy this compound as a scaffold for medicinal chemistry optimization. Its 3-methylsulfonyl substitution pattern provides a distinct electronic and steric environment compared to other disclosed analogs, enabling systematic exploration of substituent effects on antiviral potency and selectivity.

Selectivity Profiling: Differentiation from KCNQ1-Active Thiazole Chemotypes

Given the established KCNQ1 potassium channel activity of the structurally related compound ML277 (EC50 = 260 nM) [1], CAS 896284-84-7 serves as a critical tool for counter-screening in ion channel selectivity panels. Inclusion of this compound, alongside ML277, in broad-panel profiling (e.g., cardiac ion channels, CNS targets) allows research teams to map the pharmacophore determinants that drive selectivity toward either antiviral or ion channel endpoints, thereby de-risking lead optimization campaigns against off-target cardiac liability.

Structure-Activity Relationship (SAR) Studies: Meta-Methylsulfonyl Benzamide Modifications

The 3-methylsulfonylbenzamide moiety of CAS 896284-84-7 represents a specific point of structural diversification within the broader thiazole-benzamide patent landscape [1]. Medicinal chemistry teams can use this compound as a reference standard for comparative SAR studies investigating the impact of sulfonyl group position (ortho, meta, para), sulfonyl oxidation state, and benzamide ring substitution on biological target engagement, metabolic stability, and physicochemical properties.

Reference Standard for Analytical Method Development and Quality Control

With a molecular formula of C18H16N2O4S2 (MW 388.46) and a unique InChIKey (RGYKDRXMWZMANI-UHFFFAOYSA-N) [1], CAS 896284-84-7 is suitable as a reference standard for HPLC-MS method development, purity verification, and batch-to-batch consistency assessment in research compound management workflows. Its distinct chromatographic retention time and mass fragmentation pattern enable unambiguous identification in complex biological matrices during in vitro ADME and pharmacokinetic studies.

Quote Request

Request a Quote for N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.